2,4-Dimethyl-benzamidine

Description

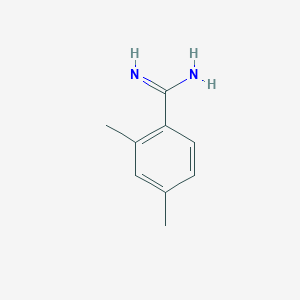

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRUZISBYVTPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400925 | |

| Record name | 2,4-Dimethyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885957-73-3 | |

| Record name | 2,4-Dimethyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 2,4 Dimethyl Benzamidine

Established Synthetic Pathways for 2,4-Dimethyl-benzamidine and its Analogues

The synthesis of this compound and its related structures is primarily achieved through well-established organic reactions. The most prominent of these is the Pinner reaction, a classic method for converting nitriles into amidines. wikipedia.orgnumberanalytics.comnumberanalytics.com

The Pinner reaction is an acid-catalyzed process that typically involves two main steps. wikipedia.orgnumberanalytics.com First, the starting nitrile, in this case, 2,4-dimethylbenzonitrile, is treated with an alcohol, such as ethanol, in the presence of a dry acid catalyst like hydrogen chloride (HCl). numberanalytics.comorganic-chemistry.org This reaction forms an intermediate known as an alkyl imidate salt, or a Pinner salt. wikipedia.orgorganic-chemistry.org In the second step, this Pinner salt is reacted with ammonia (B1221849) or an amine to yield the final amidine product. wikipedia.orgresearchgate.net Low temperatures are often employed during the formation of the Pinner salt to prevent its decomposition into an amide and an alkyl chloride. wikipedia.org

While the acid-catalyzed Pinner reaction is widely used, base-catalyzed methods can also be employed and may be more effective for certain types of nitriles, particularly those that are electron-poor. wikipedia.org

Another synthetic route involves the direct conversion of amides into trisubstituted amidines, which represents a one-step method for certain derivatives. researchgate.net For the synthesis of specific N,N'-dialkylbenzamidines, a different approach can be taken where a corresponding carbodiimide (B86325) is reacted with an organometallic reagent like phenyl magnesium bromide. acs.org

Table 1: Key Synthetic Pathways for Benzamidines

| Method | Starting Material | Key Reagents | Intermediate | Product | Citations |

|---|---|---|---|---|---|

| Pinner Reaction | Nitrile (e.g., 2,4-dimethylbenzonitrile) | Alcohol, Acid (e.g., HCl), Ammonia/Amine | Alkyl imidate salt (Pinner salt) | Amidine (e.g., this compound) | wikipedia.org, organic-chemistry.org, numberanalytics.com, researchgate.net |

| From Amides | Amide | Activating Agent (e.g., Tf2O), Amine | Activated amide | Trisubstituted Amidine | researchgate.net |

| From Carbodiimides | Carbodiimide | Organometallic Reagent (e.g., Grignard) | - | N,N'-disubstituted Amidine | acs.org |

Derivatization Strategies for Optimizing Biological Activities and Selectivity

This compound serves as a valuable scaffold in medicinal chemistry, particularly as an intermediate for creating enzyme inhibitors. chemimpex.com Derivatization, or the chemical modification of this parent molecule, is a critical strategy for enhancing its biological activity, improving selectivity for specific targets, and optimizing pharmacokinetic properties. researchgate.net These strategies can be broadly categorized into modifications of the core structure and the addition of external chemical groups.

Modification of the Benzamidine (B55565) Core Structure

Altering the central benzamidine framework is a key approach to fine-tuning the molecule's interaction with biological targets. This can involve systematically varying the substituents on the aromatic ring or on the nitrogen atoms of the amidine group itself.

N-substitution, the addition of alkyl or other groups to the amidine nitrogens, is a common technique. researchgate.net For instance, the synthesis of N,N'-dimethyl or N,N'-diethyl derivatives can be achieved through alkylation, which can influence the compound's basicity and hydrogen-bonding capabilities, thereby affecting its binding to enzymes like serine proteases. acs.orgontosight.ai The introduction of different substituents at the para-position of the benzamidine ring, such as bromine or iodine, has also been explored to create new ligands with altered electronic properties. researchgate.net

Introduction of Auxiliary Chemical Moieties

Attaching additional chemical groups, or moieties, to the this compound structure is a powerful method for developing highly potent and selective inhibitors. ontosight.ainih.gov This strategy aims to exploit specific binding pockets in target enzymes to increase affinity and selectivity. researchgate.netnih.gov

Research has shown that introducing vicinally-substituted heterocyclic cores can lead to highly potent factor Xa inhibitors. researchgate.net In another example, a complex derivative of N,N-dimethyl-benzamidine was synthesized by incorporating a piperazine (B1678402) ring linked to an indole (B1671886) sulfonamide moiety, highlighting the potential for creating sophisticated structures with specific biological activities. ontosight.ai

The strategic addition of amino acid-like fragments can also confer enhanced potency and selectivity. In the development of neuropilin-2 (Nrp2) inhibitors, adding a homoserine moiety to a benzamidine-based structure was found to be critical for engaging with a key residue (D301) in the target protein, which significantly improved both potency and selectivity. nih.gov Chemical diversification through the addition of various functionalities is a proven path toward achieving significant gains in binding affinity. nih.gov

Table 2: Examples of Derivatization Strategies

| Modification Strategy | Auxiliary Moiety Added | Target Application | Desired Outcome | Citations |

|---|---|---|---|---|

| Heterocyclic Core Addition | Vicinally-substituted heterocycle | Factor Xa inhibition | High potency | researchgate.net |

| Complex Side Chain | Piperazine-indole sulfonamide | Enzyme inhibition | Lead compound development | ontosight.ai |

| Amino Acid Analogue | Homoserine | Neuropilin-2 (Nrp2) inhibition | Enhanced potency and selectivity | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of amidines and related compounds. nih.govrsc.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govacs.org

Key green strategies applicable to amidine synthesis include:

Catalysis: The use of catalysts, particularly those that are efficient and recyclable, is a cornerstone of green chemistry. nih.gov For the related conversion of nitriles to amides, water-soluble copper(II) catalysts have been developed that can be recovered and reused multiple times, offering a green alternative for one-pot synthesis in water. scielo.br Similarly, cobalt nanoparticles have been used as efficient and reusable catalysts for reductive amination reactions. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage over conventional heating by enabling rapid, solvent-free reactions. organic-chemistry.org The synthesis of N-substituted aldimines, for example, can be achieved in high yields within minutes without the need for a catalyst or toxic solvents. organic-chemistry.org

Alternative Solvents: A major goal of green chemistry is to replace hazardous organic solvents with environmentally benign alternatives. nih.govacs.org Water is an ideal green solvent, and its use has been demonstrated in the catalytic synthesis of N-substituted amides. scielo.br Other biodegradable solvents, such as glycerol, are also gaining traction. nih.gov

One-Pot and Multicomponent Reactions: Designing synthetic routes that combine multiple steps into a single "one-pot" procedure minimizes waste by avoiding the need to isolate and purify intermediate compounds. organic-chemistry.orgrsc.org These tandem processes are highly efficient and align with the principles of atom economy and waste prevention. nih.gov

By integrating these approaches, the synthesis of this compound and its derivatives can be made more sustainable, safer, and economically viable.

Mechanistic Investigations of 2,4 Dimethyl Benzamidine S Biological Interactions

Enzyme Inhibition Mechanisms of 2,4-Dimethyl-benzamidine Derivatives

Derivatives of benzamidine (B55565) are well-established competitive inhibitors of serine proteases. nih.gov The core benzamidine structure serves as a scaffold that can be modified to achieve varying degrees of potency and selectivity against different enzymes. nih.gov The inhibitory activity of these compounds is influenced by the physicochemical properties of the substituents on the benzene (B151609) ring, such as hydrophobicity and electron-donating or -withdrawing nature. nih.gov

Benzamidine derivatives exhibit a broad spectrum of activity against trypsin-like serine proteases, which are characterized by a conserved catalytic triad (B1167595) and a specificity pocket that accommodates the side chain of basic amino acids like arginine and lysine. nih.govnih.gov The positively charged amidinium group of the benzamidine moiety typically forms a salt bridge with the carboxylate group of a conserved aspartic acid residue at the bottom of the S1 specificity pocket of these enzymes. nih.gov However, differences in the primary and secondary binding sites among these proteases allow for the development of selective inhibitors. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| Benzamidine hydrochloride | Thrombin | 320 μM |

Table 1: Inhibition of Thrombin by a Benzamidine Derivative.

Factor Xa (fXa) is another critical enzyme in the coagulation cascade, and like thrombin, it is a target for anticoagulant drugs. Benzamidine derivatives have been shown to competitively inhibit fXa. nih.gov The development of effective fXa inhibitors often involves creating molecules with an extended conformation that can occupy the S3/S4 subsites of the enzyme. nih.gov For example, a racemic 4'-amidinobenzenesulfonyl-glycyl-4-amidinophenylalanine ethyl ester demonstrated high affinity for fXa. nih.gov Unsubstituted benzamidine hydrochloride shows a Ki of 110 μM against Factor Xa. medchemexpress.com

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| Benzamidine hydrochloride | Factor Xa | 110 μM |

Table 2: Inhibition of Factor Xa by a Benzamidine Derivative.

Trypsin is a digestive serine protease that serves as a prototypical model for studying the interaction of inhibitors with this class of enzymes. Benzamidine and its derivatives are potent competitive inhibitors of trypsin. scielo.br The binding mechanism involves the benzamidine molecule "rolling" over the trypsin surface through a series of transient interactions before settling into the binding pocket. nih.gov The amidine group forms strong interactions with the Asp189 residue in the S1 pocket. nih.gov The interaction of substituted benzamidines with trypsin is complex and depends on factors like molar refractivity and molecular weight. nih.gov Benzamidine hydrochloride has a reported Ki of 21 μM against trypsin. medchemexpress.com

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| Benzamidine hydrochloride | Trypsin | 21 μM |

Table 3: Inhibition of Trypsin by a Benzamidine Derivative.

Matriptase is a type II transmembrane serine protease that has been implicated in various physiological and pathological processes, including cancer. Benzamidine and its derivatives have been investigated as inhibitors of matriptase. The S1 pocket of matriptase is large enough to allow for some movement of the bound benzamidine molecule. researchgate.net The amidino group of benzamidine forms a crucial ionic interaction with the carboxylate group of Asp189 in the S1 pocket. researchgate.net Studies on bisbenzamidine derivatives have identified potent inhibitors of matriptase-2, a closely related enzyme. nih.gov

Interactions with Other Enzyme Classes

The primary focus of research on this compound and its analogs has been on their interactions with serine proteases. There is limited information available in the scientific literature regarding their inhibitory activity against other classes of enzymes. The specificity of the benzamidine scaffold for the S1 pocket of trypsin-like serine proteases suggests that significant interactions with enzymes from other classes, which lack this specific structural feature, are less likely.

Molecular Basis of Antimicrobial Action for this compound Analogues

The antimicrobial efficacy of this compound and its related analogues stems from a variety of molecular interactions that differ based on the target pathogen, encompassing bacteria, fungi, and protozoa. Research into these mechanisms reveals a complex interplay between the chemical structure of the compounds and the biological systems of the microorganisms.

While specific mechanistic studies on this compound are not extensively detailed in the available literature, the actions of structurally related antimicrobial compounds point towards a likely dual-pronged mechanism of action. This involves both the disruption of the bacterial cell membrane and subsequent interaction with intracellular targets such as DNA. nih.gov Some antimicrobial peptides, for example, are known to initially interact with and compromise the integrity of the mycobacterial membrane, leading to the formation of pores. nih.gov This breach of the cell envelope allows the compounds to enter the cytoplasm, where they can bind to genomic DNA. nih.govnih.gov This binding can interfere with critical cellular processes, including DNA synthesis, ultimately culminating in bacterial death. nih.gov Such a dual-target strategy, attacking both the cell membrane and DNA, presents a formidable challenge to the development of bacterial resistance. nih.gov

Benzamidine derivatives have demonstrated notable antifungal properties, though the precise molecular pathways are an area of ongoing investigation. nih.govresearchgate.net Certain novel benzamidine compounds that incorporate 1,2,3-triazole moieties have shown considerable in vivo effectiveness against plant pathogenic fungi such as Colletotrichum lagenarium and Botrytis cinerea. nih.govresearchgate.net Interestingly, while these compounds displayed only modest activity in direct in vitro tests, their significant in vivo performance suggests a more complex mode of action, which could involve metabolic activation within the host or indirect effects on host defense mechanisms. nih.govresearchgate.net A prevalent mechanism of action for many antifungal drugs is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. researchgate.net Disruption of this pathway compromises membrane integrity, leading to cell lysis. researchgate.net It is conceivable that benzamidine analogues exert their antifungal effects through this or similar pathways that disrupt essential fungal cellular processes.

The mechanisms underlying the antiprotozoal activity of diamidines, which are structurally related to benzamidines, have been more extensively studied. In the case of Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis, these compounds are selectively taken up and accumulate within the organism. acs.org This selective accumulation is often mediated by specific transporters like the P2 nucleoside transporter. acs.org Once inside the parasite, the diamidines concentrate within the mitochondrion, where they bind to the kinetoplast DNA (kDNA), a unique and vital structure in these organisms, thereby inhibiting their growth and replication. acs.org

For the malaria parasite, Plasmodium falciparum, the mechanism appears to differ. It is proposed that diamidines selectively accumulate in infected red blood cells, potentially through a choline (B1196258) transport system. acs.org Within the infected cell, these compounds may interfere with the parasite's crucial detoxification process by binding to hematin (B1673048) and inhibiting the formation of hemozoin. acs.org

The following table summarizes the potent antiprotozoal activity of representative diimidazoline compounds. acs.org

| Compound | Target Organism | IC50 (nM) |

| Diimidazoline Analogue | Plasmodium falciparum | 1.9–28 |

| Gem-dimethyl diimidazoline | Trypanosoma brucei rhodesiense | 26 |

| IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. |

Cellular and Molecular Targets in Antiproliferative Activity of this compound Derivatives

Benzamidine derivatives have emerged as a class of compounds with significant antiproliferative activity against a range of cancer cell lines. Their mode of action at the cellular level involves the modulation of key processes that govern cell division and survival, namely the cell cycle and apoptosis.

A key aspect of the antiproliferative activity of benzamidine derivatives is their ability to interfere with the cell cycle, leading to arrest at various phases. Certain thienylbenzamidine analogues, for instance, have been found to induce cell cycle arrest by upregulating the tumor suppressor protein p53 and downregulating cyclin-dependent kinase 1 (cdk1), an essential enzyme for cell cycle progression. bohrium.com Other benzamide (B126) derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle. science.gov Similarly, a related sulfonamide derivative was shown to block the cell cycle at the G0/G1 phase in Jurkat leukemia cells and at the G2/M phase in K562 leukemia cells, demonstrating cell-line specific effects. nih.govualberta.ca

Beyond halting cell cycle progression, benzamidine derivatives are capable of inducing programmed cell death, or apoptosis, in cancer cells. The induction of apoptosis by certain thienylbenzamidine compounds has been linked to the elevation of caspase 3, a key executioner enzyme in the apoptotic cascade. bohrium.com Studies on structurally similar benzimidazole (B57391) derivatives have also confirmed their ability to promote apoptotic cell death, as demonstrated by the activation of caspases 3 and 7. nih.gov The apoptotic mechanisms can be complex, involving both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. For example, one sulfonamide derivative was found to trigger apoptosis in K562 cells by increasing the expression of the Fas receptor and the apoptosis-inducing factor (AIF), while also causing a loss of mitochondrial membrane potential. nih.govualberta.ca In Jurkat cells, the same compound appeared to act primarily through the intrinsic pathway, leading to a loss of mitochondrial potential and a decrease in the expression of the anti-apoptotic protein, Survivin. nih.gov

The table below highlights the growth inhibitory effects of selected thienylpicolinamidine derivatives on different cancer cell lines. rsc.orgresearchgate.net

| Compound | Cancer Cell Line | GI50 (µM) |

| 4-methoxyphenyl derivative 4a | SR (Leukemia) | 0.34 |

| 4-methoxyphenyl derivative 4a | SW-620 (Colon Cancer) | 0.43 |

| 4-methoxyphenyl derivative 4a | NCI-H460 (Non-Small Cell Lung Cancer) | 0.52 |

| GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. |

Specific Signal Transduction Pathway Modulation (e.g., PI3K/Akt/mTOR)

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govmdpi.com Its dysregulation is implicated in a variety of diseases, making it a key target for therapeutic development. nih.gov The pathway is activated by various extracellular stimuli, leading to a cascade of phosphorylation events that ultimately regulate downstream effectors involved in cellular function. mdpi.com

Currently, there is a lack of direct scientific evidence from available research specifically linking this compound or other benzamidine derivatives to the modulation of the PI3K/Akt/mTOR pathway. While numerous inhibitors of this pathway have been developed and studied, including various small molecules, the existing literature does not prominently feature benzamidine-based compounds as direct modulators of this specific cascade. mdpi.com Therefore, any potential interaction between this compound and the PI3K/Akt/mTOR pathway remains speculative and would require dedicated investigation to be substantiated.

Immunomodulatory and Anti-inflammatory Pathways Activated by Benzamidine Derivatives

In contrast to the PI3K/Akt/mTOR pathway, there is a body of research that points to the immunomodulatory and anti-inflammatory properties of benzamidine and its derivatives. These compounds have been shown to influence various pathways involved in the inflammatory response.

One of the key mechanisms by which benzamide derivatives exert their anti-inflammatory effects is through the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov NF-κB is a central mediator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov Studies have demonstrated that certain N-substituted benzamides can inhibit the production of TNF-α in a dose-dependent manner by suppressing NF-κB. nih.gov This suggests a potential mechanism by which benzamidine derivatives, possibly including this compound, could modulate the inflammatory response at the level of gene transcription.

Furthermore, research on a related class of compounds, benzimidazole derivatives, has provided additional evidence for immunomodulatory activity. One particular benzimidazole derivative, 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)-N′-(4-nitrobenzylidiene) acetohydrazide (BMZ-AD), has been shown to possess anti-arthritic, immunomodulatory, and anti-inflammatory properties in an animal model of rheumatoid arthritis. nih.gov The therapeutic effects of BMZ-AD were associated with the downregulation of pro-inflammatory cytokines, specifically TNF-α and Interleukin-6 (IL-6). nih.gov This highlights the potential for heterocyclic compounds containing structural similarities to benzamidine to exert significant immunomodulatory effects.

The anti-inflammatory potential of related structures is further supported by findings on aminoguanidine (B1677879) derivatives. These compounds, which share a guanidine (B92328) group with benzamidines, have been found to inhibit key enzymes in the arachidonic acid metabolic pathway, namely cyclooxygenase (COX) and lipoxygenase. google.com By inhibiting these enzymes, aminoguanidine derivatives can reduce the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. google.com

The table below summarizes the findings on the anti-inflammatory activity of selected benzamide and benzimidazole derivatives.

| Compound Class | Derivative(s) | Target Pathway/Mediator | Observed Effect |

| Benzamides | Metoclopramide, 3-Chloroprocainamide | NF-κB, TNF-α | Inhibition of TNF-α production |

| Benzimidazoles | BMZ-AD | TNF-α, IL-6 | Downregulation of pro-inflammatory cytokines |

| Aminoguanidines | Not specified | Cyclooxygenase, Lipoxygenase | Inhibition of enzyme activity |

Pharmacological and Therapeutic Potential of 2,4 Dimethyl Benzamidine and Its Derivatives

Antithrombotic and Anticoagulant Applications

Derivatives of benzamidine (B55565) are recognized for their potential as anticoagulants, primarily through the inhibition of key enzymes in the coagulation cascade. frontiersin.orgwikipedia.org Research has focused on their ability to act as factor Xa inhibitors, which play a crucial role in the formation of thrombin and subsequent fibrin (B1330869) clots. frontiersin.orgnih.gov The development of orally bioavailable factor Xa inhibitors is a significant goal in the prevention and treatment of thromboembolic diseases. acs.org

While much of the research has been on the broader class of benzamidine derivatives, some studies have explored compounds with substitution patterns that suggest the potential of 2,4-dimethyl-benzamidine derivatives in this therapeutic area. For instance, a patent for benzamidine derivatives as anti-coagulants includes a compound named 4-methoxy-3-[(3,5-difluoro-6-(3-dimethylaminophenoxy)-4-methylpyridin-2-yl)oxy]benzamidine, highlighting that dimethyl substitutions are being investigated within this chemical space for antithrombotic activity. google.com The design of novel, non-peptide thrombin inhibitors has also included modifications of the benzamidine moiety to improve efficacy and pharmacokinetic profiles. drugbank.com

| Derivative Class | Target | Potential Application |

|---|---|---|

| Benzamidine Derivatives | Factor Xa | Anticoagulant |

| Non-benzamidine isoxazoline (B3343090) derivatives | Factor Xa | Antithrombotic |

| Dabigatran etexilate analogs | Thrombin | Anticoagulant |

Antimicrobial Drug Development Efforts

The rise of antimicrobial resistance has spurred the search for novel chemical entities with potent activity against a wide range of pathogens. Benzamidine and its derivatives have demonstrated significant potential in this area. nanobioletters.comnih.gov

Antifungal Agents

Benzamidine derivatives have also been investigated for their antifungal properties. nih.gov Research has shown that certain synthesized benzamidines exhibit potent in vivo antifungal activities against various fungal strains. nih.govresearchgate.net For example, novel benzamidine derivatives carrying 1,2,3-triazole moieties have been synthesized and tested, with some compounds showing excellent efficacy. nih.govresearchgate.net The development of glycosylated 2-aryl-5-amidinobenzimidazoles has also yielded derivatives with activity against Candida species. scielo.br

Antiparasitic Agents

The benzamidine scaffold is a key feature in several established antiparasitic drugs. While specific research on this compound in this area is limited, the broader class of benzamidine derivatives has a well-documented history of antiparasitic activity.

Anticancer and Antiproliferative Therapies

The development of novel anticancer agents is a critical area of pharmaceutical research, and benzamidine derivatives have shown promise as antiproliferative agents. researchgate.netnih.govnih.gov The mechanisms of action for these compounds are varied and can include the inhibition of key enzymes involved in cell proliferation and survival.

Research into m-(4-morpholinoquinazolin-2-yl)benzamides and m-(4-morpholino-1,3,5-triazin-2-yl)benzamides has identified derivatives with remarkable antiproliferative effects in vitro. nih.govnih.gov Furthermore, some of these compounds have been shown to block the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer. nih.govnih.gov Studies on 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have also yielded compounds with significant inhibitory activity against various cancer cell lines. nih.gov The evaluation of thienylbenzamidine derivatives has revealed potent anticancer activity against a broad spectrum of cancer cell lines, with some compounds showing median growth inhibition at sub-micromolar concentrations. researchgate.net A novel benzamide (B126) derivative, VKNG-2, has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter. mdpi.com

| Derivative Class | Cancer Cell Lines | Mechanism of Action |

|---|---|---|

| m-(4-morpholinoquinazolin-2-yl)benzamides | HCT-116, MCF-7, U-87 MG, A549 | PI3K/Akt/mTOR pathway inhibition |

| m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides | HCT-116, MCF-7, Hela, U-87 MG, A549 | PI3K/Akt/mTOR pathway inhibition |

| 4-Methylbenzamide derivatives | Leukemic cell line K562, renal carcinoma cell line OKP-GS | Protein kinase inhibition |

| Thienylbenzamidine derivatives | Leukemia, renal cancer | Topoisomerase II inhibition |

| VKNG-2 (benzamide derivative) | Colon cancer cell line S1-M1-80 | ABCG2 transporter inhibition |

Structure Activity Relationship Sar Studies and Rational Design

Identification of Pharmacophoric Features of 2,4-Dimethyl-benzamidine

The this compound scaffold contains several key pharmacophoric features that are crucial for its interaction with biological targets. The benzamidine (B55565) group itself is a primary pharmacophore, acting as a strong basic group that is often protonated at physiological pH. This positively charged amidinium group is critical for forming strong ionic interactions and hydrogen bonds with negatively charged amino acid residues, such as aspartate or glutamate, commonly found in the active sites of enzymes like serine proteases. chemimpex.com

The aromatic ring provides a rigid scaffold for the presentation of the amidine group and can engage in hydrophobic or π-π stacking interactions with the target protein. The methyl groups at the 2 and 4 positions of the benzene (B151609) ring are significant modulators of the compound's properties. The ortho-methyl group (at position 2) can have a profound impact on the molecule's conformation. It can induce a dihedral twist between the phenyl ring and attached functionalities, forcing the molecule into a specific, bioactive conformation that may lead to enhanced binding affinity and potency. nih.gov This steric influence can also shield adjacent groups from metabolic degradation. The para-methyl group (at position 4) contributes to the lipophilicity of the compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as hydrophobic interactions within the binding pocket. nih.gov

In essence, the key pharmacophoric elements can be summarized as:

Cationic Center: The amidine group, for primary electrostatic and hydrogen bonding interactions.

Aromatic Ring: A scaffold for hydrophobic and stacking interactions.

Methyl Substituents: For conformational control, enhancing lipophilicity, and potentially forming favorable hydrophobic interactions with target residues. nih.gov

Impact of Substituent Effects on Biological Activity of this compound Analogues

The biological activity of benzamidine analogues is highly sensitive to the nature and position of substituents on the aromatic ring. SAR studies reveal that modifications can drastically alter potency, selectivity, and pharmacokinetic profiles.

The electronic properties of substituents are critical. Electron-withdrawing groups, such as a trifluoromethyl group, can significantly decrease binding affinity compared to an electron-donating methyl group, even if they are similar in size. nih.gov This highlights the importance of the electronic environment of the aromatic ring in modulating target interactions.

The position of substituents also plays a marked role. In studies on related benzamide (B126) derivatives, the position of a dimethylamine side chain was found to significantly influence inhibitory activity and selectivity against different enzymes. researchgate.net For the 2,4-dimethyl configuration, the ortho-methyl group's ability to lock the molecule into a favorable conformation is a key contributor to improved potency in certain inhibitor classes. nih.gov This steric effect is often more impactful than the electronic contribution alone.

Furthermore, adding other functional groups can modulate activity. For instance, the introduction of an amino group to the benzamide moiety has been shown to increase inhibitory capacity, though further derivatization of this amino group often leads to reduced activity. nih.gov In general, less steric bulk on substituents attached to the core structure may reduce hindrance when binding to a target receptor, thereby increasing biological activity. nih.gov

The following table summarizes general substituent effects observed in related benzamide and benzamidine analogues:

| Substituent/Modification | Position | Observed Impact on Activity | Reference |

| Methyl Group | ortho | Can induce a favorable dihedral twist, improving potency. | nih.gov |

| Methyl Group | para | Increases lipophilicity, can engage in hydrophobic interactions. | nih.gov |

| Trifluoromethyl Group | ortho | -I effect can reduce binding affinity compared to a methyl group. | nih.gov |

| Amino Group | Various | Addition can increase inhibitory capacity. | nih.gov |

| Dimethylamino, Sulfonamide | Various | Derivatization of an added amino group tends to negatively affect affinity. | nih.gov |

Design Principles for Enhanced Potency and Target Selectivity

Rational drug design leverages structural information from the target protein to create molecules with improved potency and selectivity. For benzamidine-based compounds, a primary strategy involves modifying the highly basic amidine group to optimize its pKa. Lowering the pKa can lead to compounds with improved pharmacokinetic features, including decreased clearance and enhanced oral absorption, while retaining sufficient potency. acs.orgnih.gov

Structure-based design is a cornerstone for enhancing selectivity. By analyzing the X-ray crystal structure of a target enzyme, specific pockets and residues can be identified for targeted interactions. For instance, the hydrophobic interactions provided by the ortho-methyl group of the 2,4-dimethylphenyl moiety can be crucial for binding to specific residue side chains in a target's binding pocket, thereby enhancing both potency and selectivity. nih.gov Computational modeling, including quantum mechanics calculations, can be used to predict and rationalize the effects of such substitutions on the molecule's bioactive conformation. nih.gov

An iterative cycle of design, synthesis, and biological evaluation is often employed to refine inhibitor properties. chemrxiv.org This process allows for systematic exploration of the chemical space around the benzamidine scaffold. For example, by probing different functionalities appended to the core, it is possible to identify modifications that exploit unique features of the target's active site, leading to highly selective inhibitors. researchgate.net The goal is to maximize interactions with the desired target while minimizing off-target effects.

Key design principles include:

pKa Modulation: Tuning the basicity of the amidine or its mimic to improve oral bioavailability. acs.orgresearchgate.net

Conformational Constraint: Introducing substituents like an ortho-methyl group to pre-organize the ligand into its bioactive conformation for tighter binding. nih.gov

Exploiting Specific Interactions: Designing substituents that form specific hydrogen bonds or hydrophobic interactions with non-conserved residues in the target's active site to achieve selectivity. researchgate.net

Computational Guidance: Using molecular docking and dynamics to predict binding modes and affinities, guiding the synthetic effort. nih.gov

Development of Benzamidine Mimics and Bioisosteres in Drug Design

While the benzamidine group is an effective pharmacophore for interacting with serine proteases, its high basicity can lead to poor oral bioavailability and low cell permeability. nih.gov This has driven the development of less basic mimics and bioisosteres that retain the key interactions of the amidine group while possessing more favorable drug-like properties. acs.orgnih.gov

A successful strategy involves replacing the benzamidine moiety with other nitrogen-containing heterocycles that can act as mimics. These replacements aim to preserve the key hydrogen-bonding and electrostatic interactions. Examples of benzamidine mimics that have been successfully incorporated into Factor Xa inhibitors include 1-aminoisoquinoline and 3-aminobenzisoxazole. nih.govresearchgate.net These groups are less basic than benzamidine, leading to improved pharmacokinetic profiles. researchgate.net

Bioisosterism is a powerful concept where one functional group is replaced by another with similar physical or chemical properties. nih.gov In the context of benzamides, the amide bond has been replaced with bioisosteres like a triazole ring. The triazole preserves the planar geometry and the distribution of hydrogen bond acceptors and donors but has significantly higher lipophilicity. mdpi.com Another study replaced the benzamidine functionality in a series of compounds with a acs.orgnih.govresearchgate.nettriazolo[4,3-b]pyridazine moiety. researchgate.net While this specific replacement led to a loss of the primary inhibitory activity, it demonstrated that the antiproliferative properties of the scaffold could be preserved, showcasing how bioisosteric replacement can modulate a molecule's activity profile. researchgate.net

The development of these mimics is a key strategy in modern drug design to overcome the inherent liabilities of the benzamidine group while retaining its potent inhibitory capabilities.

The following table lists some bioisosteres and mimics for the benzamidine group:

| Original Group | Bioisostere / Mimic | Rationale / Outcome | Reference |

| Benzamidine | 1-Aminoisoquinoline | Less basic mimic; improved oral bioavailability in Factor Xa inhibitors. | acs.orgnih.gov |

| Benzamidine | 3-Aminobenzisoxazole | Less basic mimic; improved pharmacokinetics. | nih.govresearchgate.net |

| Benzamidine | acs.orgnih.govresearchgate.netTriazolo[4,3-b]pyridazine | Replacement resulted in loss of primary target activity but preserved antiproliferative effects. | researchgate.net |

| Amide (in Benzamides) | 1,2,3-Triazole | Preserves geometry and H-bonding features with increased lipophilicity. | mdpi.com |

Advanced Characterization and Computational Studies

X-ray Crystallographic Analysis of Benzamidine (B55565) Complexes

X-ray crystallography is a pivotal technique for determining the three-dimensional atomic structure of molecules, including how a ligand like a benzamidine derivative might bind to a protein. mdpi.com By analyzing the diffraction pattern of X-rays passing through a crystal of the complex, researchers can model the electron density and thereby deduce the positions of individual atoms. This provides invaluable insights into intermolecular interactions. mdpi.comnih.gov

Crystallographic studies of benzamidine complexed with proteins, notably serine proteases like trypsin and thrombin, have been instrumental in understanding its inhibitory mechanism. nih.govnih.gov These studies reveal that the positively charged amidinium group of benzamidine forms a salt bridge with a negatively charged aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. researchgate.netnih.gov This interaction is a key determinant of the binding affinity and specificity.

The planar phenyl ring of benzamidine typically engages in hydrophobic and van der Waals interactions with the side chains of amino acid residues lining the binding pocket. nih.gov In the case of 2,4-Dimethyl-benzamidine, it can be hypothesized that the two methyl groups on the phenyl ring would introduce steric bulk and alter the electronic properties of the aromatic system. These modifications could influence the precise orientation of the ligand within the binding pocket and potentially affect its binding affinity. The methyl groups might lead to either more favorable hydrophobic interactions or steric clashes, depending on the specific topology of the protein's active site.

Table 1: Key Interacting Residues for Benzamidine in Trypsin's S1 Pocket

| Interacting Residue | Type of Interaction |

| Asp189 | Salt Bridge, Hydrogen Bonding |

| Gly219 | Hydrogen Bonding |

| Ser190 | Hydrogen Bonding |

| Tyr151 | π-π Stacking |

| Tyr39 | π-π Stacking |

X-ray crystallography also provides detailed information about the conformation of the ligand when bound to the protein. For a relatively rigid molecule like benzamidine, the primary conformational flexibility lies in the torsion angle between the phenyl ring and the amidinium group. The bound conformation observed in crystal structures typically represents a low-energy state that is stabilized by the interactions with the protein. researchgate.net

For this compound, the presence of the methyl groups could restrict the rotation around the C-C bond connecting the phenyl ring and the amidine group, potentially favoring a specific conformation. The stereochemical arrangement of the methyl groups would be precisely determined in a crystal structure, providing insights into how the protein accommodates this substituted ligand.

Spectroscopic Investigations for Structural Elucidation and Dynamics (e.g., NMR)

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons, the two methyl groups, and the protons of the amidine group. The chemical shifts of the aromatic protons would be influenced by the electron-donating methyl groups. The protons of the amidine group may exhibit broader signals due to chemical exchange or quadrupolar effects of the nitrogen atoms.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 7.8 | Multiplet |

| Amidine NH₂ | 5.0 - 7.0 | Broad Singlet |

| Methyl CH₃ | 2.2 - 2.6 | Singlet |

Computational Chemistry Approaches

In the absence of experimental data, computational methods serve as powerful tools to predict and analyze the behavior of molecules like this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.comscialert.net The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. mdpi.com

For this compound, a docking study into a serine protease like trypsin would likely show the amidinium group forming the characteristic salt bridge with Asp189. researchgate.net The scoring function would then evaluate how well the 2,4-dimethylphenyl group fits into the binding pocket. The predicted binding energy (docking score) could be compared with that of unsubstituted benzamidine to estimate the effect of the methyl groups on binding affinity. nih.gov These studies can guide the synthesis of novel inhibitors by predicting which substitutions are likely to improve binding. mdpi.com

Table 3: Common Scoring Functions in Molecular Docking

| Scoring Function Type | Principle |

| Force-Field Based | Calculates binding energy based on classical mechanics (e.g., van der Waals, electrostatic interactions). |

| Empirical | Uses regression analysis to fit coefficients of various energy terms to experimental binding data. |

| Knowledge-Based | Derives statistical potentials from a database of known protein-ligand complexes. |

Molecular Dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing researchers to assess its stability over time. researchgate.netnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the ligand and protein, the role of solvent molecules, and the persistence of key intermolecular interactions. nih.govnih.govrsc.org

An MD simulation of a this compound-protein complex would start with the docked pose and simulate its behavior over nanoseconds to microseconds. nih.govresearchgate.net Key metrics to analyze would include the root-mean-square deviation (RMSD) of the ligand to see if it remains stably bound in the initial pose, and the analysis of hydrogen bonds and other interactions to understand the determinants of binding stability. nih.govemma-project.org Such simulations could reveal whether the methyl groups contribute to a more stable binding or introduce unfavorable steric strain that might lead to ligand dissociation.

Quantum Chemical Calculations (e.g., ab initio Molecular Orbital, Semi-empirical Methods)

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These computational techniques are vital in understanding the intrinsic characteristics of a compound like this compound at a molecular level. The two primary classes of these methods are ab initio and semi-empirical calculations, which differ in their level of approximation and computational cost.

Ab initio Molecular Orbital Methods

Ab initio (Latin for "from the beginning") methods are based directly on quantum mechanics principles without the inclusion of experimental data in the theoretical framework. rsc.org These calculations solve the Schrödinger equation for a given molecule, providing highly accurate descriptions of molecular properties. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (such as Møller-Plesset perturbation theory and Configuration Interaction) fall under this category. For this compound, ab initio calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov

Semi-empirical Methods

Semi-empirical methods are derived from the formalisms of Hartree-Fock theory but incorporate several approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.dehi.is This approach significantly reduces computational time, making it suitable for larger molecules. hi.is Common semi-empirical methods include Modified Neglect of Diatomic Overlap (MNDO), Austin Model 1 (AM1), and Parametric Model number 3 (PM3). uni-muenchen.dempg.de These methods simplify the complex integrals encountered in ab initio calculations, particularly the two-electron integrals, to accelerate the computation. uni-muenchen.dempg.de While less accurate than ab initio methods, they are effective for calculating properties such as heats of formation, dipole moments, and electrostatic potentials for molecules like this compound. srmist.edu.in

The following table illustrates the type of data that can be generated for this compound using different quantum chemical methods.

| Calculated Property | Ab initio (HF/6-31G*) | Semi-empirical (PM3) | Unit | Significance |

| Total Energy | Value | Value | Hartree | Represents the total electronic and nuclear energy of the molecule. |

| HOMO Energy | Value | Value | eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Value | Value | eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Value | Value | eV | Indicates chemical reactivity and stability. |

| Dipole Moment | Value | Value | Debye | Measures the polarity of the molecule. |

| Heat of Formation | Not applicable | Value | kcal/mol | The standard enthalpy change for the formation of the compound. uni-muenchen.de |

Note: "Value" indicates where a numerical result from a computational chemistry software package would be placed. Actual values require specific calculations to be performed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. srmist.edu.inresearchgate.net For a class of compounds including this compound and its analogues, QSAR can be a powerful tool to predict their biological efficacy and guide the design of new, more potent derivatives. frontiersin.orgnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. srmist.edu.in The process involves several key steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities (e.g., inhibitory concentration IC50) is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as:

1D descriptors : Molecular weight, atom counts.

2D descriptors : Topological indices, connectivity indices.

3D descriptors : Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment), and lipophilic parameters (e.g., LogP). srmist.edu.inresearchgate.net

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVR) and Random Forest (RF), are used to build a mathematical model correlating the descriptors with biological activity. frontiersin.orgnih.gov

Model Validation : The predictive power and robustness of the QSAR model are rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques. mdpi.commdpi.com

For benzamidine derivatives, a QSAR study could explore how substitutions on the phenyl ring influence a specific biological activity, such as enzyme inhibition. nih.gov Descriptors like lipophilicity (LogP), molar refractivity (MR), and electronic parameters (Hammett constants) would likely be important.

The general form of a QSAR equation derived from MLR is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D represents the molecular descriptors and c represents their regression coefficients.

The following interactive table shows a hypothetical QSAR dataset for a series of benzamidine derivatives, illustrating the relationship between structural descriptors and a measured biological activity.

| Compound | Biological Activity (pIC50) | LogP (Lipophilicity) | Molar Refractivity (MR) | Dipole Moment |

| Benzamidine | 5.10 | 1.20 | 45.3 | 3.5 |

| 2-Methyl-benzamidine | 5.35 | 1.65 | 50.1 | 3.7 |

| 4-Methyl-benzamidine | 5.42 | 1.68 | 50.2 | 3.3 |

| This compound | 5.78 | 2.13 | 54.9 | 3.6 |

| 2,4-Dichloro-benzamidine | 6.05 | 2.25 | 55.1 | 2.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such a model, once validated, can be used to predict the activity of newly designed, unsynthesized this compound derivatives, thereby saving significant time and resources in drug discovery and development. frontiersin.org

Future Directions and Emerging Research Avenues for 2,4 Dimethyl Benzamidine

The benzamidine (B55565) scaffold, a cornerstone in medicinal chemistry, continues to evolve, with 2,4-Dimethyl-benzamidine serving as a key exemplar of its potential. As researchers push the boundaries of drug discovery, several exciting avenues are emerging that promise to unlock the next generation of benzamidine-based therapeutics. These future directions focus on enhancing synthetic efficiency, exploring new biological applications, improving drug delivery, leveraging computational power, and combating the critical threat of antimicrobial resistance.

Q & A

Q. How can ethical and regulatory standards be integrated into amidine research?

- Methodological Answer :

- Ethics Committees : Submit protocols for bioactivity studies involving human-derived enzymes (e.g., factor Xa from plasma) .

- Data Transparency : Publish raw spectra and assay data in repositories like RADAR4Chem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.